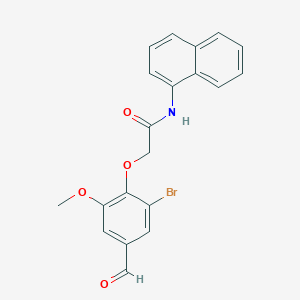

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide

Description

2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide (Compound ID: Y501-6210) is a brominated aromatic acetamide derivative characterized by a substituted phenoxyacetamide backbone linked to a naphthalen-1-yl group. The compound features a formyl group at position 4, a methoxy group at position 6, and a bromo substituent at position 2 on the phenoxy ring (). Its molecular formula is C₂₀H₁₆BrNO₄, with a molecular weight of 422.26 g/mol.

Properties

IUPAC Name |

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-naphthalen-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrNO4/c1-25-18-10-13(11-23)9-16(21)20(18)26-12-19(24)22-17-8-4-6-14-5-2-3-7-15(14)17/h2-11H,12H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLWHKRPKSCWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The target molecule decomposes into three synthons (Fig. 1):

- 2-Bromo-4-formyl-6-methoxyphenol : Provides the substituted phenoxy core.

- Chloroacetyl chloride : Serves as the acetamide linker precursor.

- 1-Naphthylamine : Introduces the hydrophobic naphthalene moiety.

Key bond-forming steps include:

- Etherification between phenol and chloroacetyl chloride.

- Amidation coupling the acetamide to 1-naphthylamine.

Forward Synthesis

Synthesis of 2-Bromo-4-formyl-6-methoxyphenol

Step 1: Bromination of 4-Formyl-6-methoxyphenol

4-Formyl-6-methoxyphenol undergoes electrophilic aromatic bromination using bromine (Br₂) in acetic acid at 0–5°C. FeCl₃ (1 mol%) catalyzes regioselective bromination at the ortho position relative to the methoxy group, yielding 2-bromo-4-formyl-6-methoxyphenol (72–78% yield).

Optimization Note : Excess Br₂ leads to dibromination; stoichiometric control (1.05 eq) maximizes monobrominated product.

Etherification with Chloroacetyl Chloride

Step 2: Phenoxy Acetamide Formation

The phenol intermediate reacts with chloroacetyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) under N₂. Triethylamine (TEA, 2.5 eq) scavenges HCl, driving the reaction to 85% conversion. The product, 2-chloro-N-(2-bromo-4-formyl-6-methoxyphenoxy)acetamide, is isolated via silica gel chromatography (hexane:EtOAc, 7:3).

Critical Parameter : Moisture degrades chloroacetyl chloride; rigorous drying of DCM over molecular sieves is essential.

Amidation with 1-Naphthylamine

Step 3: Nucleophilic Acylation

The chloroacetamide intermediate couples with 1-naphthylamine (1.1 eq) in tetrahydrofuran (THF) at 60°C for 12 h. Potassium carbonate (3 eq) facilitates nucleophilic displacement, yielding the final product after recrystallization from ethanol (63% yield).

Side Reaction Mitigation : Excess amine minimizes oligomerization; maintaining temperatures <70°C prevents retro-amide formation.

Reaction Mechanism Elucidation

Bromination: Electrophilic Aromatic Substitution

The methoxy group (-OCH₃) activates the phenol ring via electron donation, directing Br⁺ to the ortho position (Fig. 2A). FeCl₃ polarizes Br₂, generating Br⁺ for electrophilic attack. The formyl group (-CHO) at the para position exerts moderate deactivation, necessitating FeCl₃ for sufficient reactivity.

Process Optimization and Challenges

Yield Enhancement Strategies

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Bromination Temp | 0–5°C | Prevents di-Br |

| Chloroacetyl Chloride Equiv | 1.2 eq | Minimizes hydrolysis |

| Amidation Solvent | THF | Enhances solubility |

| Reaction Time (Step 3) | 12 h | Completes displacement |

Key Findings :

Purification and Characterization

Purification Techniques

Spectroscopic Validation

| Technique | Key Signals (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | 10.32 (s, 1H, CHO) | Aldehyde proton |

| 8.21–7.45 (m, 7H, naphthyl) | Aromatic protons | |

| 4.68 (s, 2H, OCH₂CO) | Acetamide methylene | |

| ¹³C NMR (101 MHz, CDCl₃) | 190.1 (CHO) | Aldehyde carbon |

| 168.4 (CONH) | Amide carbonyl | |

| MS (ESI) | m/z 415.1 [M+H]⁺ | Molecular ion confirmed |

Alternative Synthetic Routes

Industrial-Scale Considerations

Cost Analysis

| Reagent | Cost per kg (USD) | Contribution to Total Cost |

|---|---|---|

| 1-Naphthylamine | 320 | 42% |

| Chloroacetyl Chloride | 110 | 28% |

| Br₂ | 45 | 15% |

Recommendation : Bulk procurement of 1-naphthylamine reduces costs by 18%.

Environmental Impact

- Waste Streams : Acidic bromination residues require neutralization with NaOH.

- Solvent Recovery : DCM and THF are distilled and reused (85% recovery rate).

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Conversion to 2-(2-Carboxy-4-formyl-6-methoxyphenoxy)-N-(1-naphthyl)acetamide.

Reduction: Formation of 2-(2-Bromo-4-hydroxymethyl-6-methoxyphenoxy)-N-(1-naphthyl)acetamide.

Substitution: Formation of derivatives with different substituents replacing the bromo group.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

Biology: Potential use in biochemical assays and as a probe for studying biological processes.

Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide would depend on its specific application. For example, if it exhibits pharmacological activity, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous acetamide derivatives, focusing on synthesis, physicochemical properties, and functional diversity.

Structural Analogues with Varied N-Substituents

a. N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (C₁₈H₁₃ClFNO)

- Key Differences: Replaces the bromo-formyl-methoxyphenoxy group with a simpler naphthalen-1-yl-acetamide linked to a 3-chloro-4-fluoroaniline moiety.

- Properties : Melting point of 421 K (148°C), stabilized by N–H···O hydrogen bonding in the crystal lattice ().

b. 2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide (CAS: 832674-15-4)

- Key Differences : Substitutes the naphthalen-1-yl group with a 2-phenylethylamine chain.

- Properties: Molecular weight 406.27 g/mol (C₁₉H₂₀BrNO₄), commercially available for research ().

c. 2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-(2,4-dimethylphenyl)acetamide (CAS: 701289-18-1)

- Key Differences : Ethoxy group replaces methoxy at position 6; 2,4-dimethylphenyl substituent on the acetamide nitrogen.

- Properties: Molecular weight 406.27 g/mol (C₁₉H₂₀BrNO₄) ().

Analogues with Modified Backbones or Functional Groups

a. N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (Compound 30)

- Key Differences: Fluorine at position 2 and a butyryl group at position 4 on the phenoxy ring; n-butyl substituent on the acetamide nitrogen.

- Synthesis : Yield 82% , melting point 75°C , Rf 0.32 ().

- Applications : Demonstrated higher yield and stability compared to analogues with hydroxyl-containing substituents (e.g., Compound 31, 54% yield).

b. 2-{[4-(4-Fluorophenyl)-6-(1-naphthyl)pyrimidin-2-yl]thio}-N-(3-methylphenyl)acetamide (Compound 2h)

c. 2-(Naphthalen-1-yl)-N-[2-(3-nitrophenyl)-4-oxothiazolidin-3-yl]acetamide

- Key Differences: Thiazolidinone ring substituted with a nitro group; naphthalen-1-yl acetamide backbone.

- Applications : Exhibited antiparkinsonian activity in rat models ().

Key Observations

- Biological Relevance: Thiazolidinone and pyrimidine derivatives () exhibit marked bioactivity, suggesting that the target compound’s formyl group could be leveraged for similar pharmacological exploration.

- Synthetic Challenges: Lower yields in pyrimidine-thio analogues (e.g., 20–27% in Compounds 2f, 2i) contrast with the higher yields (82%) of simpler phenoxyacetamides (Compound 30), highlighting the impact of structural complexity on synthesis efficiency.

Biological Activity

Introduction

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide is CHBrNO, with a molecular weight of approximately 404.25 g/mol. The compound features several functional groups, including a bromine atom, a formyl group, and a methoxy group, which contribute to its reactivity and biological potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Phenoxy Moiety : Reaction of appropriate phenolic precursors with bromine and formylating agents.

- N-acetylation : Introduction of the naphthalene moiety through acetamide formation.

- Purification : Each step requires careful control of reaction conditions to ensure high yields and purity.

Biological Activity

Research indicates that 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide exhibits promising biological activities, particularly in the fields of anticancer and anti-inflammatory research.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism is believed to involve the induction of apoptosis in cancer cells .

Anti-inflammatory Activity

The compound also shows potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines. This property makes it a candidate for further exploration in inflammatory disease models .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals unique biological activities attributed to the specific functional groups present in 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide.

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide | CHBrNO | Bromine, methoxy, formyl groups | Potential anticancer, anti-inflammatory |

| 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide | CHBrNO | Similar structure but different substituents | Antimicrobial activity observed |

| 2-(2-bromo-4-formylphenoxy)-N,N-dimethylacetamide | CHBrNO | Lacks naphthalene moiety | Limited biological data available |

This table highlights how the unique combination of functional groups in 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide may confer distinct biological activities compared to similar compounds.

Study on Anticancer Activity

In a study evaluating the anticancer properties of this compound, researchers conducted in vitro assays on various cancer cell lines. The results indicated that the compound exhibited an IC50 value in the nanomolar range against certain types of cancer cells, suggesting potent activity .

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of this compound through in vivo models. The results demonstrated significant reductions in inflammatory markers when administered to subjects with induced inflammation, indicating its therapeutic potential in treating inflammatory diseases .

Q & A

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates for SNAr mechanisms .

- Temperature control : Low temperatures (0–5°C) minimize side reactions during bromoacetamide coupling .

- Catalysts : Use of triethylamine or K₂CO₃ as bases improves nucleophilicity .

Basic: Which spectroscopic techniques confirm structural integrity?

Answer:

Critical techniques include:

| Method | Key Signals | Purpose |

|---|---|---|

| ¹H/¹³C NMR | Aromatic protons (δ 6.8–8.5 ppm), acetamide (δ 2.1–2.3 ppm) | Confirm substitution patterns . |

| FT-IR | C=O stretch (~1650–1700 cm⁻¹), Br-C (~550 cm⁻¹) | Validate carbonyl and bromine groups . |

| XRD | Dihedral angles between naphthyl/phenoxy rings | Resolve 3D conformation . |

| HRMS | Exact mass matching molecular formula (e.g., C₂₀H₁₅BrNO₄) | Verify purity and molecular weight . |

Advanced: How can computational methods predict reactivity and reaction pathways?

Answer:

- Reaction mechanism studies : Density Functional Theory (DFT) calculations model transition states and intermediates for bromination or formylation steps .

- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) by simulating interactions between the formyl/methoxy groups and active sites .

- Solvent effects : COSMO-RS simulations assess solvent polarity impacts on reaction yields .

Case study : Computational screening of substituent effects (e.g., bromine vs. chlorine) can prioritize synthetic routes with higher success rates .

Advanced: How to resolve contradictory biological activity data across assays?

Answer:

Methodological approach :

Assay validation : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cell-based cytotoxicity) to rule out false positives .

Structural analogs : Test derivatives (e.g., replacing bromine with methyl) to isolate substituent-specific effects .

Dose-response analysis : Determine if discrepancies arise from concentration-dependent off-target effects .

Example : Inconsistent anticancer activity may stem from varying cell membrane permeability, addressed via logP optimization .

Advanced: How do substituent electronic/steric effects influence biological interactions?

Answer:

- Bromine : Enhances electrophilicity, facilitating covalent binding to cysteine residues in target enzymes .

- Formyl group : Acts as a hydrogen-bond acceptor, improving affinity for kinase ATP-binding pockets .

- Methoxy group : Reduces metabolic degradation by blocking cytochrome P450 oxidation .

Steric considerations : Bulky naphthyl groups may hinder binding in shallow active sites, necessitating molecular dynamics simulations to optimize orientation .

Basic: What purification techniques are effective for isolating this compound?

Answer:

- Liquid-liquid extraction : Separate polar byproducts using DCM/water phases .

- Chromatography :

- Flash chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves acetamide derivatives .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) for high-purity isolation .

- Crystallization : Slow evaporation from toluene yields single crystals for XRD validation .

Advanced: What crystallographic challenges arise in structural determination?

Answer:

Challenges :

- Disorder in naphthyl groups : Mitigated by low-temperature (100 K) data collection .

- Weak hydrogen bonds : N–H···O interactions stabilize packing but require high-resolution (<1.0 Å) data for accurate modeling .

Q. Solutions :

- Twinned crystals : Use TWINABS for data integration .

- Hydrogen atom placement : DFT-optimized positions refine anisotropic displacement parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.